9H-fluoren-9-ylmethyl N-[(1R)-1-[methoxy(methyl)carbamoyl]-2-[(triphenylmethyl)sulfanyl]ethyl]carbamate
CAS No.: 370857-83-3
Cat. No.: VC2722836
Molecular Formula: C39H36N2O4S
Molecular Weight: 628.8 g/mol
* For research use only. Not for human or veterinary use.
![9H-fluoren-9-ylmethyl N-[(1R)-1-[methoxy(methyl)carbamoyl]-2-[(triphenylmethyl)sulfanyl]ethyl]carbamate - 370857-83-3](/images/structure/VC2722836.png)
CAS No. | 370857-83-3 |
---|---|
Molecular Formula | C39H36N2O4S |
Molecular Weight | 628.8 g/mol |
IUPAC Name | 9H-fluoren-9-ylmethyl N-[(2R)-1-[methoxy(methyl)amino]-1-oxo-3-tritylsulfanylpropan-2-yl]carbamate |
Standard InChI | InChI=1S/C39H36N2O4S/c1-41(44-2)37(42)36(40-38(43)45-26-35-33-24-14-12-22-31(33)32-23-13-15-25-34(32)35)27-46-39(28-16-6-3-7-17-28,29-18-8-4-9-19-29)30-20-10-5-11-21-30/h3-25,35-36H,26-27H2,1-2H3,(H,40,43)/t36-/m0/s1 |
Standard InChI Key | BPQRFVRQWPPXIQ-BHVANESWSA-N |
Isomeric SMILES | CN(C(=O)[C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)OC |
SMILES | CN(C(=O)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)OC |
Canonical SMILES | CN(C(=O)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)OC |
Chemical Properties and Structure
9H-Fluoren-9-ylmethyl N-[(1R)-1-[methoxy(methyl)carbamoyl]-2-[(triphenylmethyl)sulfanyl]ethyl]carbamate (CAS Number: 370857-83-3) is an organic compound with considerable structural complexity. Its molecular structure contains multiple functional groups that contribute to its utility in organic synthesis and peptide chemistry.
Basic Properties
The compound exhibits the following physicochemical characteristics:
Property | Value |
---|---|
CAS Number | 370857-83-3 |
Molecular Formula | C39H36N2O4S |
Molecular Weight | 628.79 g/mol |
Physical Appearance | Solid |
Melting Point | 74-76°C |
IUPAC Name | (9H-fluoren-9-yl)methyl (R)-(1-(methoxy(methyl)amino)-1-oxo-3-(tritylthio)propan-2-yl)carbamate |
Table 1: Physical and chemical properties of 9H-Fluoren-9-ylmethyl N-[(1R)-1-[methoxy(methyl)carbamoyl]-2-[(triphenylmethyl)sulfanyl]ethyl]carbamate
Structural Features
The molecule contains several key structural components:
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A 9H-fluorene backbone with a methyloxycarbonyl group (Fmoc protecting group)
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An (R)-configured stereocenter at the α-carbon of the amino acid portion
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A methoxy(methyl)carbamoyl group (Weinreb amide functionality)
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A triphenylmethyl (trityl) protected thiol group
These structural elements make the compound particularly valuable in peptide synthesis applications. The Fmoc group serves as an amine-protecting group that can be selectively removed under basic conditions, while the trityl group protects the thiol functionality from unwanted side reactions .
Synthesis Methods
The synthesis of 9H-Fluoren-9-ylmethyl N-[(1R)-1-[methoxy(methyl)carbamoyl]-2-[(triphenylmethyl)sulfanyl]ethyl]carbamate typically involves multiple steps with careful consideration of stereochemistry and functional group protection.
Reported Synthetic Routes
According to Walker and Johnson (2001), the synthesis achieves 100% yield under specific reaction conditions involving:
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Benzotriazol-1-ol
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O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
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N-ethyl-N,N-diisopropylamine (DIPEA)
This approach likely involves the coupling of a protected amino acid with the Weinreb amine to form the Weinreb amide, followed by thiol protection with the trityl group.
Applications in Research
The compound's structural features suggest several important applications in chemical and biochemical research.
Peptide Synthesis
As a protected amino acid derivative, this compound serves as a building block in solid-phase peptide synthesis (SPPS). The Fmoc protecting group strategy is one of the most common approaches in SPPS, where peptides are constructed on a solid support by sequentially adding protected amino acids .
The Weinreb amide functionality (methoxy(methyl)carbamoyl group) provides a controlled method for subsequent transformations, particularly for conversion to ketones or aldehydes in peptide modifications .
Thiol Chemistry
The trityl-protected thiol is significant for several reasons:
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It prevents unwanted oxidation or side reactions during synthesis
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It can be selectively removed under mild acidic conditions
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It enables site-specific modification of peptides containing cysteine residues
Similar protected cysteine derivatives have been used in the synthesis of modified peptides with applications in protein stapling, bioorthogonal chemistry, and cross-metathesis reactions .
Physical and Analytical Properties
Supplier Count | Price |
---|---|
7 suppliers | $203.00/500mg |
Table 2: Commercial availability information for 9H-Fluoren-9-ylmethyl N-[(1R)-1-[methoxy(methyl)carbamoyl]-2-[(triphenylmethyl)sulfanyl]ethyl]carbamate
The relatively high price reflects its specialized nature and the complexity of its synthesis, limiting its use to research applications where its specific structural features are required.
Related Compounds and Derivatives
Several structurally related compounds share similar functional groups or applications:
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(9H-fluoren-9-yl)methyl 2-hydroxyethyl(methyl)carbamate (CAS: 147687-15-8)
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(9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate (CAS: 851678-69-8)
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9H-fluoren-9-ylmethyl N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate (CAS: 444727-01-9)
These related structures demonstrate the versatility of Fmoc-protected building blocks in various synthetic applications.
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